molecular formula C20H22N2O2 B11161013 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11161013
M. Wt: 322.4 g/mol
InChI Key: YLVUOQKYAOKNKJ-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole core.

    Acetamide Formation: The final step involves the acylation of the indole derivative with isopropylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyloxy halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide
  • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is unique due to its specific substitution pattern on the indole core, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C20H22N2O2/c1-15(2)21-20(23)13-22-11-10-17-12-18(8-9-19(17)22)24-14-16-6-4-3-5-7-16/h3-12,15H,13-14H2,1-2H3,(H,21,23)

InChI Key

YLVUOQKYAOKNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Origin of Product

United States

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